molecular formula C5H2ClN3S B2666612 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 13316-08-0

5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2666612
CAS No.: 13316-08-0
M. Wt: 171.6
InChI Key: UDIYJWYHTBBBAC-UHFFFAOYSA-N
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Description

5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system comprising a thiazole and a pyrimidine ringThe presence of both nitrogen and sulfur atoms in its structure imparts unique chemical properties, making it a valuable scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can be further alkylated at the sulfur atom using various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less commonly reported.

    Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Cyclization Reactions: Often require heating and the use of catalysts or activating agents.

Major Products Formed:

  • Substituted thiazolo[5,4-d]pyrimidines with various functional groups depending on the nucleophile used.
  • Fused ring systems with enhanced biological activity.

Scientific Research Applications

5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s interaction with molecular targets typically involves binding to active sites or allosteric sites, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

  • 7-Chloro-[1,3]thiazolo[5,4-d]pyrimidine
  • Thiazolo[4,5-d]pyrimidine derivatives

Comparison: 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. Compared to other thiazolo[5,4-d]pyrimidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for drug development .

Properties

IUPAC Name

5-chloro-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-5-7-1-3-4(9-5)10-2-8-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIYJWYHTBBBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13316-08-0
Record name 5-chloro-[1,3]thiazolo[5,4-d]pyrimidine
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